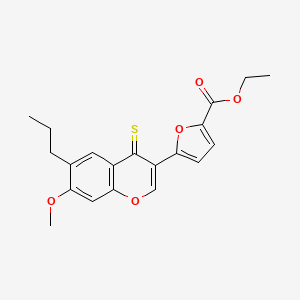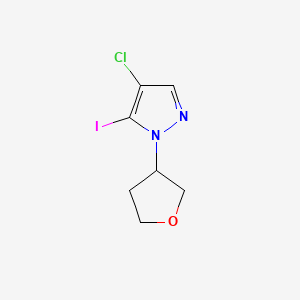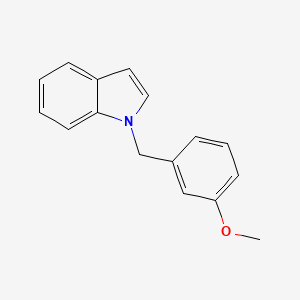
1-(3-Methoxy-benzyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-benzyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core substituted with a 3-methoxybenzyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-benzyl)-1H-indole can be synthesized through various synthetic routes. One common method involves the reaction of indole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Photochemical benzylic bromination using reagents like BrCCl3 has been explored for the preparation of intermediates, which can then be further reacted to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-benzyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate and solvents like DMF.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-Methoxy-benzyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-benzyl)-1H-indole involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response, making it a potential candidate for cancer immunotherapy .
Comparison with Similar Compounds
Benzyl bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine: A compound with a similar methoxybenzyl group but a different core structure, used in medicinal chemistry.
Uniqueness: 1-(3-Methoxy-benzyl)-1H-indole is unique due to its indole core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit IDO1 and modulate immune responses sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indole |
InChI |
InChI=1S/C16H15NO/c1-18-15-7-4-5-13(11-15)12-17-10-9-14-6-2-3-8-16(14)17/h2-11H,12H2,1H3 |
InChI Key |
HOJYYEVBDCCPFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
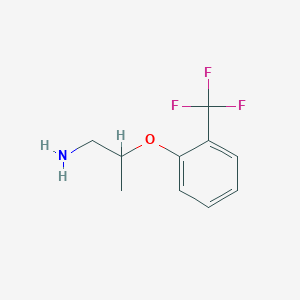
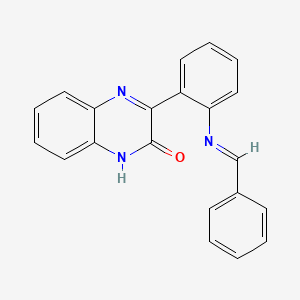
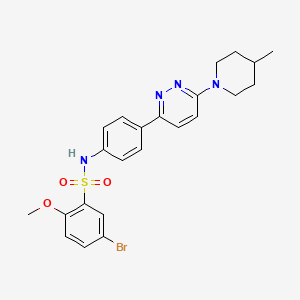
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)

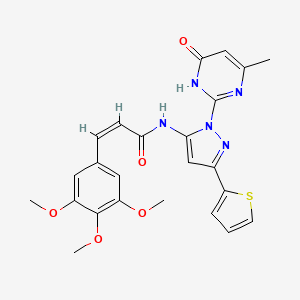

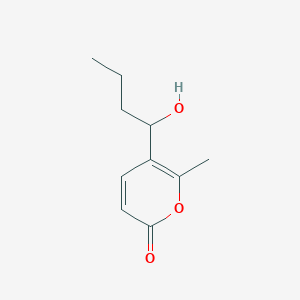
![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
